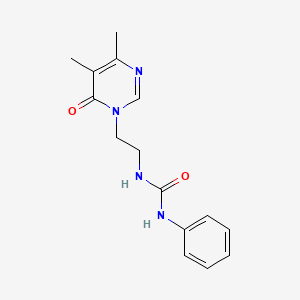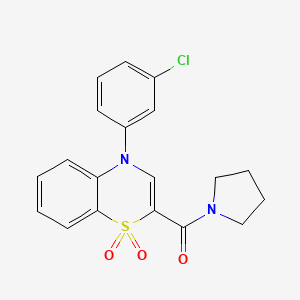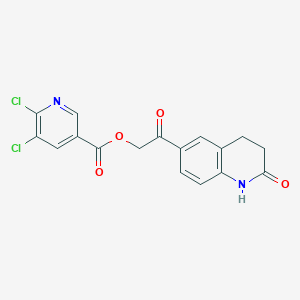![molecular formula C23H25N3OS B2749305 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1019153-69-5](/img/structure/B2749305.png)
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an acetamide group, which is a functional group consisting of an acyl group attached to -NH2 .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic ring similar to benzene but with two nitrogen atoms replacing two of the carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring, for example, might undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the acetamide group might influence its solubility in water .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Crystal structure analysis of related compounds provides insight into their molecular conformation, highlighting the significance of intramolecular hydrogen bonding in stabilizing structures. Such studies are fundamental in understanding the interaction patterns and folding conformations of similar chemical entities. For instance, the investigation of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveals their folded conformation around the methylene C atom of the thioacetamide bridge, emphasizing the role of intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016) (Subasri et al., 2017).
Antimicrobial Activity
The synthesis and investigation of novel pyrimidine-triazole derivatives, including compounds structurally similar to the one , have demonstrated significant antimicrobial activities. These studies provide a foundation for developing new antimicrobial agents by exploring the chemical space around the pyrimidine core (Majithiya & Bheshdadia, 2022).
Radioligand Development for Imaging
Compounds within this chemical family have been explored for their potential as selective radioligands for imaging purposes, such as in positron emission tomography (PET). This application demonstrates the versatility of these compounds beyond their molecular structural interest, contributing to advances in medical imaging technologies (Dollé et al., 2008).
Antiviral Research
The synthesis and detailed analysis of similar pyrimidine derivatives have indicated their potential as antiviral agents. Through comprehensive molecular docking studies, these compounds have shown promising interactions with viral proteins, suggesting a pathway for the development of novel antiviral drugs (Mary et al., 2020).
Hydrogen Bond Analysis
Research into the hydrogen-bonded interactions of related compounds offers valuable insights into the molecular dynamics and stability of these chemicals. Such studies are crucial for understanding the fundamental aspects of chemical bonding and molecular structure, influencing the design of molecules with desired properties (Trilleras et al., 2008).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in many biological processes including cell division, growth, and differentiation.
Mode of Action
The compound interacts with its target by binding to the active site of the Tyrosine-protein kinase SYK . This interaction can lead to changes in the conformation of the enzyme, potentially altering its activity and resulting in downstream effects.
Biochemical Pathways
Given the role of tyrosine-protein kinase syk, it is likely that the compound influences pathways related to cell growth and differentiation .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific biological context. Given its target, the compound could potentially influence cell growth and differentiation .
Propiedades
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-5-18-8-6-7-16(3)22(18)26-21(27)14-28-23-24-12-11-20(25-23)19-10-9-15(2)17(4)13-19/h6-13H,5,14H2,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARBPDODWSTDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC=CC(=N2)C3=CC(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2749224.png)


![(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2749232.png)
![Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749233.png)
![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2749235.png)



![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2749243.png)
![4-(4-ethoxyphenyl)-1-(3-methylbutyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2749244.png)
![tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2749245.png)
